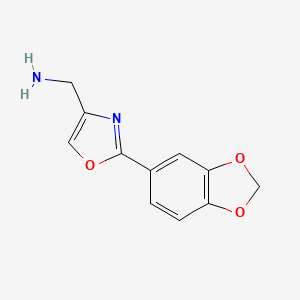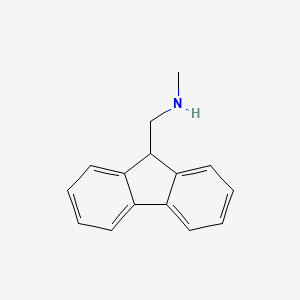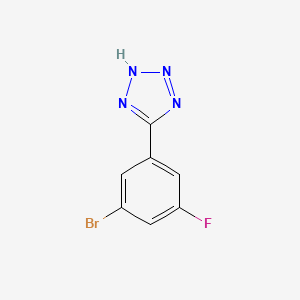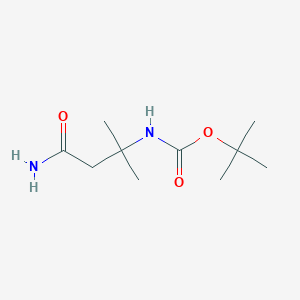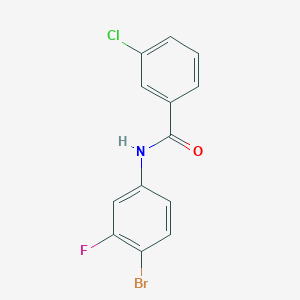
1-(5-Brom-6-fluor-1H-indazol-1-yl)ethanon
Übersicht
Beschreibung
1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-HIV-Anwendungen
Indazol-Derivate sollen anti-HIV-Eigenschaften besitzen. Neuartige Indolyl- und Oxochromenylxanthenonderivate, die strukturell mit Indazolverbindungen verwandt sind, haben in Molekül-Docking-Studien als Anti-HIV-1-Mittel Potenzial gezeigt .
Anti-tuberkulöse Aktivität
Verbindungen, die Imidazol- und Indazol-Einheiten enthalten, wurden synthetisiert und auf ihre anti-tuberkulöse Aktivität gegen Mycobacterium tuberculosis untersucht . Dies legt nahe, dass „1-(5-Brom-6-fluor-1H-indazol-1-yl)ethanon“ möglicherweise für ähnliche Anwendungen untersucht werden könnte.
Antimikrobielle Eigenschaften
Indazolverbindungen haben eine moderate bis hohe Aktivität gegen verschiedene Bakterienkulturen gezeigt, darunter Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. und Escherichia coli . Dies deutet auf ein Potenzial für „this compound“ hin, bei der Entwicklung neuer antimikrobieller Mittel eingesetzt zu werden.
Entzündungshemmende Anwendungen
Die Indazol-heterocyclische Verbindung wurde mit entzündungshemmenden Aktivitäten in Verbindung gebracht . Daher könnte die fragliche Verbindung Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten haben.
Krebsforschung
Indazol-Derivate wurden mit Antikrebsaktivitäten in Verbindung gebracht . „this compound“ könnte ein Kandidat für weitere Forschungsarbeiten in Bezug auf Krebsbehandlungen sein.
Hypoglykämische Wirkungen
Einige Indazolverbindungen haben hypoglykämische Wirkungen gezeigt, was sie in der Diabetesforschung und -therapie nützlich machen könnte .
Antiprotozoale Anwendungen
Indazol-basierte Verbindungen wurden auf ihre Antiprotozoenaktivitäten untersucht, was auf eine potenzielle Verwendung für „this compound“ auch in diesem Bereich hindeutet .
Antihypertensives Potenzial
Die Indazol-Einheit wurde mit antihypertensiven Wirkungen in Verbindung gebracht, was darauf hindeutet, dass die Verbindung auf ihr Potenzial zur Behandlung von Bluthochdruck untersucht werden könnte .
Wirkmechanismus
Target of Action
Compounds containing an indazole moiety have been known to interact with various biological targets, including kinases such as chk1 and chk2 .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been reported to influence a broad range of biochemical pathways due to their interaction with various targets .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Eigenschaften
IUPAC Name |
1-(5-bromo-6-fluoroindazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-8(11)7(10)2-6(9)4-12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJEEQHCPTPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732673 | |
| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-81-6 | |
| Record name | 1-(5-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

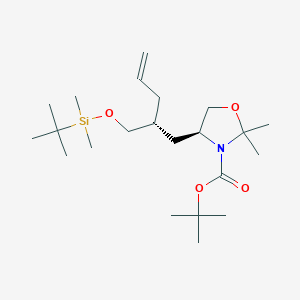
![[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-hexoxybenzoate](/img/structure/B1508060.png)

![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1508070.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B1508072.png)
![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1508073.png)
![methyl 5,5-dimethoxy-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508077.png)
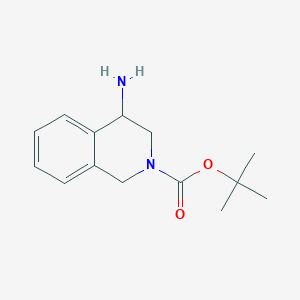
![Tert-butyl (s)-1-((s)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1h-benzo[d]azepin-1-ylamino)-1-oxopropan-2-ylcarbamate](/img/structure/B1508085.png)
